5-Aminopentanoic acid hydrate is classified under:
This compound is often utilized in various biochemical applications and research due to its structural properties and biological relevance.
The synthesis of 5-aminopentanoic acid can be achieved through several methods, including enzymatic and chemical routes. One notable method involves the reductive amination of levulinic acid using a dual-enzyme system, which has been reported to produce high yields with excellent enantiomeric excess.
A sustainable approach involves the use of glutamate dehydrogenase in combination with formate dehydrogenase. This method utilizes levulinic acid as a substrate and ammonia as an amino donor, resulting in the formation of 5-aminopentanoic acid with minimal by-products. The reaction conditions typically include:
The enzyme activity can be enhanced through directed evolution techniques, optimizing the reaction for industrial applications .
Another method includes the Dakin-West reaction, where benzoylglycine reacts with succinic anhydride in the presence of an organic base and DMAP (4-Dimethylaminopyridine) to yield intermediates that can be hydrolyzed to form 5-aminovaleric acid hydrochloride .
The molecular structure of 5-aminopentanoic acid hydrate can be described as follows:
5-Aminopentanoic acid participates in several chemical reactions typical for amino acids:
These reactions are crucial for its role as a building block in protein synthesis and various metabolic pathways.
The mechanism of action for 5-aminopentanoic acid primarily involves its role as a precursor in the biosynthesis of neurotransmitters and other biologically active compounds. It is implicated in pathways that regulate neurotransmission and may act as an inhibitor or modulator in specific enzyme systems.
In particular, it has been studied for its potential effects on gamma-aminobutyric acid (GABA) pathways, which are essential for maintaining neuronal excitability and inhibiting excessive neuronal firing.
The physical and chemical properties of 5-aminopentanoic acid hydrate include:
These properties make it suitable for various applications in pharmaceuticals and biochemistry.
5-Aminopentanoic acid hydrate has diverse applications, including:
5-Aminopentanoic acid (5-aminovalerate, 5AVA) is biosynthesized primarily through enzymatic modifications of L-lysine. Two dominant pathways exist: the L-lysine α-oxidase (LysOx) pathway and the cadaverine-mediated pathway.
In the cadaverine pathway, L-lysine undergoes decarboxylation via lysine decarboxylase (LdcC) to form cadaverine (1,5-diaminopentane). Cadaverine is subsequently oxidized by putrescine oxidase (Puo) or monooxygenases to generate 1-piperideine (Δ1-piperideine), which spontaneously hydrolyzes to 5AVA [3] [9]. This pathway is particularly efficient in engineered bacterial systems. For instance, Corynebacterium glutamicum expressing ldcC and puo achieves 5AVA titers of 3.7 g/L from glucose [9].
1-Piperideine serves as a critical obligate intermediate in 5AVA biosynthesis. It forms through the cyclization of 5-aminopentanal (from cadaverine oxidation) or via the oxidative deamination of L-lysine by LysOx. In the LysOx pathway (Figure 1B), L-lysine is oxidized to 6-amino-2-ketocaproate, which undergoes H₂O₂-dependent decarboxylation to yield 1-piperideine. This intermediate non-enzymatically hydrolyzes to 5AVA [1] [9]. The instability of 1-piperideine necessitates rapid enzymatic conversion to prevent side-reactions, making its concentration a key determinant in pathway efficiency.
Table 1: Enzymatic Pathways for 5AVA Synthesis from L-Lysine
Pathway | Key Enzymes | Intermediates | Max Yield (g/L) |
---|---|---|---|
LysOx Pathway | LysOx, catalase (KatE) | 6-Amino-2-ketocaproate, 1-piperideine | 52.24 [9] |
Cadaverine Pathway | LdcC, Puo, PatD | Cadaverine, 5-aminopentanal | 63.20 [9] |
Human gut microbiota significantly contribute to 5AVA production via lysine fermentation. Clostridium species (e.g., C. sporogenes, C. viride) utilize the Stickland reaction, coupling lysine oxidation with glycine or proline reduction. Proline reduction generates 5-aminovalerate directly, while lysine degradation via radical-based enzymes yields 5AVA as an end-product [3]. This microbial biosynthesis is diet-dependent, with whole grains and protein-rich foods elevating fecal 5AVA levels. The compound is absorbed systemically, accumulating in metabolically active tissues like the heart and muscle [3] [6].
Endogenous 5AVA production occurs during tissue necrosis, particularly in chronic inflammatory conditions. In periodontal disease, proteolytic degradation of collagen releases lysine and ornithine, which microbial and host enzymes convert to 5AVA [10]. Elevated salivary 5AVA concentrations correlate with chronic periodontitis, highlighting its role as a biomarker of tissue breakdown [10].
Table 2: Sources of Endogenous and Microbial 5AVA Production
Source | Mechanism | Associated Context |
---|---|---|
Gut Microbiota | Stickland reaction; radical-based lysine degradation | High-protein diets [3] |
Periodontal Tissue | Collagen degradation → lysine → 5AVA | Chronic periodontitis [10] |
5AVA catabolism is mediated by 4-aminobutyrate aminotransferase (GABA-AT), which exhibits broad substrate specificity for ω-amino acids. GABA-AT transfers the amino group from 5AVA to 2-oxoglutarate, producing glutarate semialdehyde and glutamate [3] [8]. Glutarate semialdehyde is further oxidized to glutarate, entering the tricarboxylic acid (TCA) cycle. Structural studies reveal that GABA-AT accommodates 5AVA’s elongated carbon chain (compared to GABA) due to a hydrophobic substrate-binding pocket [8].
5AVA functions as a homolog of γ-aminobutyric acid (GABA) and exhibits weak agonist activity at GABA receptors. Its five-carbon backbone allows partial integration into GABAergic pathways, though its potency is 10-fold lower than GABA [10]. Enzymatically, 5AVA and GABA undergo analogous transamination reactions via GABA-AT, yielding glutarate semialdehyde and succinate semialdehyde, respectively. This parallel catabolism positions 5AVA within a broader family of neuroactive ω-amino acids [3] [8].
Table 3: Enzymatic Parameters for 5AVA and GABA Catabolism
Substrate | Enzyme | Km (mM) | Product | Pathway Integration |
---|---|---|---|---|
5AVA | 4-Aminobutyrate aminotransferase | ~2.5 [8] | Glutarate semialdehyde | TCA cycle → energy |
GABA | 4-Aminobutyrate aminotransferase | ~0.3 [8] | Succinate semialdehyde | GABA shunt → succinate |
Molecular Basis of Substrate Specificity: Computational docking shows GABA-AT’s active site accommodates 5AVA through hydrophobic interactions with Val246 and Phe351, while the carboxylate group forms hydrogen bonds with Arg445 [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7